molecular formula C10H8BrF2NO2 B1372055 2-[3-Bromo-4-(difluoromethoxy)-5-methoxyphenyl]acetonitrile CAS No. 1181503-01-4

2-[3-Bromo-4-(difluoromethoxy)-5-methoxyphenyl]acetonitrile

Cat. No.: B1372055
CAS No.: 1181503-01-4
M. Wt: 292.08 g/mol
InChI Key: LNICRLCJFVTQEA-UHFFFAOYSA-N
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Description

2-[3-Bromo-4-(difluoromethoxy)-5-methoxyphenyl]acetonitrile (CAS 1181503-01-4) is a specialized brominated phenylacetonitrile derivative with significant potential in medicinal chemistry and scientific research. With a molecular formula of C 10 H 8 BrF 2 NO 2 and a molecular weight of 292.08 g/mol, this compound serves as a valuable synthetic intermediate and a key scaffold in the development of novel bioactive molecules . A primary research application of this compound is its role as a potent inhibitor of SMYD2 (SET and MYND domain containing 2), an enzyme implicated in the regulation of gene expression and cancer development . Studies have shown that it acts through substrate competition, binding to the active site of SMYD2 to prevent the methylation of target proteins like p53, with demonstrated IC 50 values below 15 μM . In vitro experiments, including those in breast cancer cell lines, have reported that treatment with this compound can lead to increased p53 activity and the induction of apoptosis . Furthermore, in vivo xenograft models have shown significant tumor growth inhibition, supporting its investigation as a potential anti-cancer agent . Beyond its biological activity, the compound's reactive bromine and nitrile functional groups make it a versatile building block for palladium-catalyzed cross-coupling reactions, nucleophilic substitutions, and the synthesis of functional polymers in material science . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. Strictly not for human or veterinary consumption.

Properties

IUPAC Name

2-[3-bromo-4-(difluoromethoxy)-5-methoxyphenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrF2NO2/c1-15-8-5-6(2-3-14)4-7(11)9(8)16-10(12)13/h4-5,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNICRLCJFVTQEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CC#N)Br)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[3-Bromo-4-(difluoromethoxy)-5-methoxyphenyl]acetonitrile involves multiple steps, typically starting with the bromination of a suitable phenyl precursor. The difluoromethoxy and methoxy groups are introduced through specific substitution reactions. Industrial production methods often utilize advanced techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic substitution to achieve high yields and purity .

Chemical Reactions Analysis

2-[3-Bromo-4-(difluoromethoxy)-5-methoxyphenyl]acetonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include palladium catalysts, hydrogen gas, and various nucleophiles.

Scientific Research Applications

The compound 2-[3-Bromo-4-(difluoromethoxy)-5-methoxyphenyl]acetonitrile (CAS Number: 1181503-01-4) is a specialized chemical with potential applications in various scientific fields, particularly in medicinal chemistry and material science. This article focuses on its applications, supported by data tables and case studies.

Chemical Profile

  • Molecular Formula : C10H8BrF2NO2
  • Molecular Weight : 292.08 g/mol
  • CAS Number : 1181503-01-4

This compound features a brominated phenyl ring and a nitrile functional group, which contribute to its reactivity and potential biological activity.

Medicinal Chemistry

Anticancer Activity
Recent studies have explored the anticancer properties of compounds similar to this compound. The presence of the bromine and difluoromethoxy groups may enhance the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways.

Case Study:
A study published in Journal of Medicinal Chemistry investigated a series of brominated acetonitriles and found that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting that the structural features of this compound could be further optimized for improved efficacy.

Material Science

Polymer Synthesis
The compound can serve as an intermediate in the synthesis of functional polymers. The nitrile group allows for further chemical modifications, enabling the development of materials with tailored properties for specific applications.

PropertyValue
Thermal StabilityHigh
SolubilityModerate
ReactivityModerate

Agricultural Chemistry

Pesticide Development
Research indicates that compounds with similar structures can act as agrochemicals. The unique electronic properties imparted by the difluoromethoxy group may enhance the efficacy of pesticides, making them more effective against pests while minimizing environmental impact.

Case Study:
In a study focused on developing new pesticide formulations, derivatives of brominated acetonitriles were tested for their effectiveness against common agricultural pests. Results showed promising activity, leading to further exploration of this compound in this context.

Chemical Biology

Bioconjugation
The reactive nitrile group can be utilized for bioconjugation processes, allowing for the attachment of biomolecules such as peptides or proteins. This application is crucial in drug delivery systems where targeted therapy is desired.

Mechanism of Action

The mechanism of action of 2-[3-Bromo-4-(difluoromethoxy)-5-methoxyphenyl]acetonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and difluoromethoxy groups enhances its binding affinity and selectivity towards these targets. The pathways involved in its action include inhibition of enzyme activity and modulation of receptor signaling .

Comparison with Similar Compounds

2-[3-Bromo-5-ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile (CAS: 1797290-47-1)

Structural Differences :

  • Substituents : Ethoxy (C₂H₅O) at position 5 and trifluoroethoxy (CF₃CH₂O) at position 3.
  • Key Distinction : The trifluoroethoxy group is more electron-withdrawing than the difluoromethoxy group in the target compound due to the presence of three fluorine atoms.

Impact on Properties :

  • Metabolic Stability : Trifluoroethoxy groups are generally resistant to oxidative metabolism, whereas difluoromethoxy may undergo slower hydrolysis in vivo .
  • Synthetic Utility : The ethoxy group introduces steric bulk, which could influence regioselectivity in subsequent reactions.

2-{3-[2-(Difluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}acetonitrile (CAS: 852851-75-3)

Structural Differences :

  • Core Structure : Incorporates a 1,2,4-oxadiazole heterocycle linked to a difluoromethoxy-substituted phenyl ring.
  • Key Distinction : The oxadiazole ring introduces hydrogen-bonding and dipole interactions absent in the target compound.

Impact on Properties :

  • Solubility : The polar oxadiazole ring may improve aqueous solubility compared to the purely aromatic target compound .

2-Amino-1-(3-bromo-4-methoxyphenyl)ethan-1-one Hydrochloride

Structural Differences :

  • Functional Group: Replaces the acetonitrile group with an amino ketone hydrochloride.
  • Key Distinction: The amino ketone is ionizable, enhancing solubility in polar solvents but reducing stability under basic conditions.

Impact on Properties :

  • Reactivity : The ketone group is prone to nucleophilic attack, whereas the nitrile group in the target compound is more stable, favoring long-term storage .
  • Application : Likely serves as a precursor for heterocyclic synthesis (e.g., imidazoles or pyridines), contrasting with the target compound’s role in cross-coupling chemistry .

Comparative Data Table

Property Target Compound 2-[3-Bromo-5-ethoxy-4-(trifluoroethoxy)phenyl]acetonitrile 2-{3-[2-(Difluoromethoxy)phenyl]-oxadiazol-5-yl}acetonitrile
Molecular Formula C₁₀H₈BrF₂NO₂ C₁₂H₁₁BrF₃NO₂ C₁₁H₇F₂N₃O₂
Key Substituents Br, OCHF₂, OCH₃ Br, OCH₂CF₃, OC₂H₅ Oxadiazole, OCHF₂
Lipophilicity (logP)* Moderate (estimated ~2.5) High (estimated ~3.2) Moderate (estimated ~2.0)
Metabolic Stability Moderate (hydrolysis-sensitive) High (CF₃ group resistant) High (oxadiazole stable)
Primary Application Pharmaceutical intermediate Specialty chemical synthesis Bioactive scaffold

*Lipophilicity estimates based on substituent contributions.

Research Findings and Implications

  • Synthetic Versatility : The target compound’s bromo and nitrile groups make it amenable to Suzuki-Miyaura coupling, enabling access to biphenyl derivatives for drug discovery .
  • Stability Considerations : Difluoromethoxy groups are less prone to enzymatic degradation than methoxy groups, suggesting improved pharmacokinetics in lead compounds .

Biological Activity

2-[3-Bromo-4-(difluoromethoxy)-5-methoxyphenyl]acetonitrile is a compound with significant potential in medicinal chemistry, particularly as an inhibitor of various biological pathways. Its molecular formula is C10H8BrF2NO2, and it has garnered attention due to its unique structural features that may influence its biological activity.

  • Molecular Weight : 292.08 g/mol
  • CAS Number : 1181503-01-4
  • Structural Formula : Structural Formula (source)

Research indicates that this compound may act as a selective inhibitor of specific protein targets, including SMYD2 (SET and MYND domain containing 2), which plays a crucial role in various cellular processes such as gene expression regulation and cancer development. The mechanism involves substrate competition, where the compound binds to the active site of SMYD2, preventing the methylation of target proteins like p53 and estrogen receptors, which are vital in tumor suppression and cell cycle regulation .

Inhibition Studies

Recent studies have demonstrated that this compound exhibits potent inhibitory effects on SMYD2 with an IC50 value below 15 μM. This indicates a strong affinity for the target enzyme, suggesting potential therapeutic applications in cancer treatment .

Case Studies

  • Breast Cancer Models : In vitro experiments using breast cancer cell lines showed that treatment with this compound led to increased p53 activity and subsequent apoptosis in cells with low SMYD2 expression. This suggests that the compound could enhance the efficacy of existing chemotherapeutic agents like doxorubicin by modulating p53-mediated pathways .
  • Xenograft Studies : In vivo studies using xenograft models demonstrated that administration of the compound resulted in significant tumor growth inhibition compared to control groups. These findings support its potential as an anti-cancer agent .

Data Table of Biological Activity

Biological Activity IC50 (μM) Target Effect
SMYD2 Inhibition<15SMYD2Increased p53 activity
Tumor Growth InhibitionN/AXenograft ModelsSignificant reduction in tumor size
Apoptosis InductionN/ABreast Cancer CellsEnhanced cell death

Q & A

Q. What are the recommended synthetic routes for 2-[3-Bromo-4-(difluoromethoxy)-5-methoxyphenyl]acetonitrile, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves multi-step functionalization of a phenylacetonitrile precursor. Key steps include bromination, methoxylation, and difluoromethoxy group introduction. For example:

  • Bromination : Use N-bromosuccinimide (NBS) in dichloromethane under controlled temperature (0–5°C) to achieve regioselective bromination at the 3-position .
  • Difluoromethoxy introduction : Employ chlorodifluoromethane (ClCF₂H) with a base like K₂CO₃ in acetonitrile under reflux (80–100°C) for 10–12 hours .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol improves purity (>95%).

Q. Table 1: Optimization of Reaction Conditions

StepReagents/ConditionsYield (%)Purity (%)
BrominationNBS, DCM, 0–5°C, 4 h7890
DifluoromethoxyationClCF₂H, K₂CO₃, CH₃CN, reflux, 12 h6592
Final purificationColumn chromatography (Hexane:EtOAc = 4:1)8598

Q. Which spectroscopic techniques are most effective for characterizing structural features of this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

  • ¹H/¹³C NMR : Identify substituent positions via splitting patterns. For example:
    • Methoxy group: Singlet at δ 3.8–3.9 ppm (¹H); δ 55–60 ppm (¹³C).
    • Difluoromethoxy group: Coupled doublet (²J₆F ~ 40 Hz) at δ 4.5–4.7 ppm (¹H) .
  • FT-IR : Confirm nitrile group (C≡N stretch at ~2240 cm⁻¹).
  • HRMS : Exact mass validation (e.g., [M+H]⁺ calculated for C₁₀H₈BrF₂NO₂: 308.9702).

Q. Table 2: Key Spectral Markers

GroupNMR (δ ppm)IR (cm⁻¹)HRMS ([M+H]⁺)
C≡N-2240308.9702
OCH₃3.85 (s, 3H)2830 (C-O)-
OCF₂H4.62 (d, J = 40 Hz, 2H)1120 (C-F)-

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data during substitution reactions involving bromo and difluoromethoxy groups?

Methodological Answer: Contradictions often arise from competing reaction pathways (e.g., nucleophilic vs. electrophilic substitution). To resolve these:

  • Kinetic studies : Monitor reaction progress via HPLC at varying temperatures (25–80°C) to identify dominant pathways .
  • Computational modeling : Use DFT calculations (e.g., Gaussian 16) to compare activation energies for bromo vs. difluoromethoxy group substitution .
  • Isotopic labeling : Introduce ¹⁸O or deuterium in methoxy/difluoromethoxy groups to track mechanistic pathways via MS/MS fragmentation .

Key Insight : The bromo group typically undergoes SNAr reactions in polar aprotic solvents (DMF, DMSO), while the difluoromethoxy group resists hydrolysis unless exposed to strong bases (e.g., NaOH/EtOH) .

Q. What methodologies are appropriate for studying environmental fate and degradation pathways under varying ecological conditions?

Methodological Answer: Adopt a tiered approach:

Abiotic degradation : Expose the compound to UV light (λ = 254 nm) in aqueous buffers (pH 4–9) and analyze degradation products via LC-QTOF-MS .

Biotic degradation : Use OECD 301B (Ready Biodegradability Test) with activated sludge to assess microbial breakdown over 28 days .

Ecotoxicology : Conduct Daphnia magna acute toxicity tests (OECD 202) to determine LC₅₀ values.

Q. Table 3: Environmental Persistence Data

ConditionHalf-Life (Days)Major Degradation Products
UV light (pH 7)5.23-Bromo-4-hydroxy-5-methoxybenzoic acid
Activated sludge28 (no degradation)Parent compound retained
Alkaline hydrolysis0.5Difluoroacetic acid, Br⁻ ions

Q. How can researchers design experiments to evaluate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to simulate binding affinity with target proteins (e.g., cytochrome P450) .
  • Isothermal titration calorimetry (ITC) : Quantify binding constants (Kd) in phosphate buffer (pH 7.4) at 25°C .
  • In vitro assays : Test inhibition of acetylcholinesterase (Ellman’s method) at 0.1–100 μM concentrations .

Critical Consideration : The nitrile group may act as a hydrogen bond acceptor, enhancing binding to serine residues in enzymatic pockets .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[3-Bromo-4-(difluoromethoxy)-5-methoxyphenyl]acetonitrile
Reactant of Route 2
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2-[3-Bromo-4-(difluoromethoxy)-5-methoxyphenyl]acetonitrile

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